3-Tert-butylphenanthrene
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Overview
Description
3-Tert-butylphenanthrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It consists of a phenanthrene backbone with a tert-butyl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylphenanthrene typically involves the alkylation of phenanthrene with tert-butylating agents under Friedel-Crafts conditions. The reaction can be carried out using tert-butyl alcohol in the presence of trifluoroacetic acid or tert-butyl chloride, catalyzed by titanium tetrachloride (TiCl₄), iron(III) chloride (FeCl₃) with nitromethane (CH₃NO₂), or aluminum chloride (AlCl₃) with nitromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butylphenanthrene undergoes various chemical reactions, including:
Reduction: When treated with lithium aluminum hydride, it can be reduced to 9,10-dihydrophenanthrene.
Substitution: It can undergo halogenation, sulfonation, nitration, and acylation reactions.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various halogenated, sulfonated, nitrated, and acylated derivatives.
Scientific Research Applications
3-Tert-butylphenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-butylphenanthrene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
- 2-tert-butylphenanthrene
- 2,6-di-tert-butylphenanthrene
- 2,7-di-tert-butylphenanthrene
- 3,6-di-tert-butylphenanthrene
Comparison: 3-Tert-butylphenanthrene is unique due to the position of the tert-butyl group, which influences its reactivity and properties. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
33240-33-4 |
---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
3-tert-butylphenanthrene |
InChI |
InChI=1S/C18H18/c1-18(2,3)15-11-10-14-9-8-13-6-4-5-7-16(13)17(14)12-15/h4-12H,1-3H3 |
InChI Key |
CDHUZDOFTZCURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=CC3=CC=CC=C32)C=C1 |
Origin of Product |
United States |
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